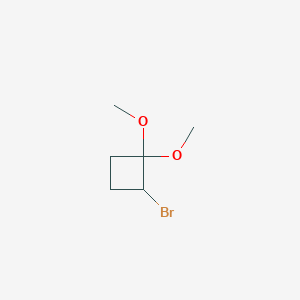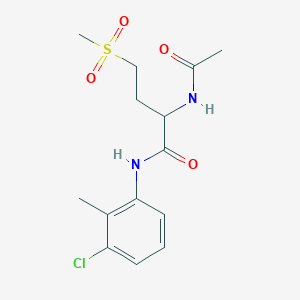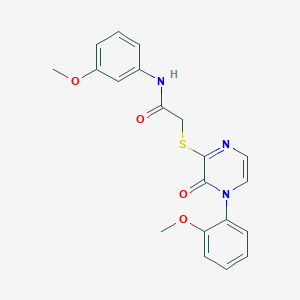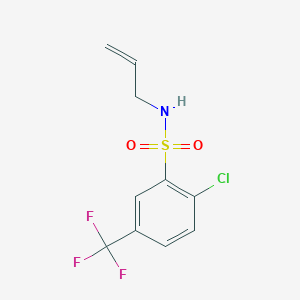![molecular formula C17H17N3O4 B2376810 (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl)prop-2-en-1-one CAS No. 1421586-93-7](/img/structure/B2376810.png)
(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C17H17N3O4 and its molecular weight is 327.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthetic Applications and Analytical Characteristics
Synthetic Cannabinoids Detection : The compound was first detected as a new synthetic cannabinoid in the illegal market of psychoactive compounds. It was identified using various analytical techniques including GC/MS, GC/HRMS, UHPLC/HRMS(2), FT-IR, and NMR, highlighting its relevance in forensic science and drug monitoring (Shevyrin et al., 2016).
Novel Bicyclic Systems Synthesis : A one-pot condensation process was utilized to synthesize novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems. This demonstrates the compound’s utility in the development of new chemical structures (Kharchenko et al., 2008).
Biomedical and Pharmacological Research
Antioxidant Activity Study : Research on derivatives of this compound showed potent antioxidant activities, with some derivatives outperforming known antioxidants like ascorbic acid, indicating potential in pharmacological research (Tumosienė et al., 2019).
Anticancer Properties : A study focusing on pyridine-3-carbonitrile derivatives related to this compound demonstrated notable anticancer effects against breast cancer cell lines, suggesting its potential in cancer treatment research (Mansour et al., 2021).
Corrosion Inhibition in Engineering : Oxadiazole derivatives, including those structurally related to this compound, showed efficacy as corrosion inhibitors for mild steel in sulfuric acid, indicating applications in materials science and engineering (Ammal et al., 2018).
QSAR Studies for Anticancer Drug Development : 3D QSAR studies on 1,2,4-oxadiazole derivatives, closely related to this compound, were conducted for anticancer drug design. Some derivatives showed promising anticancer activities, showcasing the compound's potential in drug discovery (Vaidya et al., 2020).
Antimicrobial Activity Analysis : Derivatives containing the pyrrolidine ring, akin to this compound, were synthesized and found to exhibit strong antimicrobial activity, suggesting their use in antimicrobial drug development (Krolenko et al., 2016).
Crystal Structure and Molecular Analysis : Studies involving the crystal structure determination of related compounds provide insights into molecular conformations and interactions, which are crucial in drug design and material science (Lv et al., 2013).
Propiedades
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-11-18-17(24-19-11)13-3-2-8-20(13)16(21)7-5-12-4-6-14-15(9-12)23-10-22-14/h4-7,9,13H,2-3,8,10H2,1H3/b7-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUVWHGBGMXUSW-FNORWQNLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CCCN2C(=O)C=CC3=CC4=C(C=C3)OCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=N1)C2CCCN2C(=O)/C=C/C3=CC4=C(C=C3)OCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[9H-Fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]acetic acid](/img/structure/B2376728.png)
![N-[1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2376730.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-4-chlorobenzamide](/img/structure/B2376731.png)
![8-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2376732.png)
![1-cycloheptyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2376733.png)

![(2Z)-2-[(2-ethoxyphenyl)methylidene]-6-hydroxy-7-[(morpholin-4-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2376738.png)

![7-(4-(2-fluorobenzyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2376740.png)
![5-((3-Bromophenyl)(4-phenylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2376741.png)

![(6-Chloropyridin-3-yl)-[4-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B2376744.png)


